molecular formula C15H14N4OS B2484798 5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415622-80-7

5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2484798
CAS No.: 2415622-80-7
M. Wt: 298.36
InChI Key: JXSBEOPANGLMEW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a pyrimidine ring

Preparation Methods

The synthesis of 5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting biological pathways. For instance, it has been studied for its inhibitory effects on enzymes involved in tuberculosis .

Properties

IUPAC Name

5,6-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-8-4-5-11-12(6-8)21-15(18-11)19-14(20)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSBEOPANGLMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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